molecular formula C14H21ClN2 B1415108 N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine CAS No. 1039833-28-7

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Cat. No.: B1415108
CAS No.: 1039833-28-7
M. Wt: 252.78 g/mol
InChI Key: YHOPOXQNLCYGBB-UHFFFAOYSA-N
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Description

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine: is an organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of an amino group, a chlorine atom, and a cyclohexyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-6-chlorophenol and cyclohexylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: A catalyst, such as palladium on carbon, may be used to facilitate the reaction.

    Procedure: The starting materials are mixed in the solvent, and the mixture is heated under reflux for several hours. The reaction progress is monitored using techniques such as thin-layer chromatography.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It is also employed in the development of new drugs and therapeutic agents.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-Amino-6-chlorophenyl)-N,N-dimethylamine
  • N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-methylamine
  • 2-Amino-6-chlorophenol

Uniqueness: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is unique due to the presence of the cyclohexyl and ethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

3-chloro-2-N-cyclohexyl-2-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-2-17(11-7-4-3-5-8-11)14-12(15)9-6-10-13(14)16/h6,9-11H,2-5,7-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOPOXQNLCYGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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